2-Fluoro-3-methoxy-5-methylpyridine
Description
Properties
IUPAC Name |
2-fluoro-3-methoxy-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAAALSTPNFKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293731 | |
| Record name | 2-Fluoro-3-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184172-54-0 | |
| Record name | 2-Fluoro-3-methoxy-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184172-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Profiles of 2 Fluoro 3 Methoxy 5 Methylpyridine Analogues
Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Pyridine (B92270) Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. The presence of a fluorine atom, a highly electronegative substituent, significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. nih.govstackexchange.com
Regioselectivity and Site-Selectivity in Polyhalogenated Pyridines
In polyhalogenated pyridine systems, the regioselectivity of SNAr reactions is a critical aspect. The position of nucleophilic attack is determined by a combination of electronic and steric factors. Generally, substitution is favored at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. stackexchange.com
When multiple halogen atoms are present, the departing halide is typically the one that provides the most stable transition state. In many cases, the C-F bond is more reactive than other carbon-halogen bonds in SNAr reactions. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. acs.orgrsc.org However, the relative reactivity can be influenced by the nature of the nucleophile and the specific substitution pattern on the pyridine ring.
For instance, in a hypothetical polyhalogenated pyridine containing both fluorine and chlorine, the site of substitution can be tuned. Studies on polyhalogenated pyridines and pyrimidines have shown that the preferred coupling site can be influenced by the heterocyclic core itself. rsc.org In some instances, reactions with amines have shown a preference for substitution at the fluorine-bearing carbon of the pyridine ring. rsc.org
The regioselectivity in the SNAr reaction of dichloropyrimidines has been shown to be highly sensitive to other substituents on the ring. wuxiapptec.com Quantum mechanical calculations can be employed to predict the regioselectivity by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) and the activation energies of the competing reaction pathways. wuxibiology.com For 2,4-dichloropyrimidines, substitution is generally C-4 selective, but electron-donating groups at the C-6 position can shift the selectivity towards the C-2 position. wuxiapptec.com
Electronic Effects of Substituents (Fluoro, Methoxy (B1213986), Methyl) on SNAr Reactivity
The electronic effects of substituents on the pyridine ring play a crucial role in determining the rate and regioselectivity of SNAr reactions.
Fluoro Group: The fluorine atom at the C-2 position is a strong electron-withdrawing group through its inductive effect (-I effect), which activates the ring for nucleophilic attack. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. nih.gov This enhanced reactivity is a general feature of SNAr reactions on fluoroarenes.
Methoxy Group: The methoxy group at the C-3 position exhibits a dual electronic effect. It has an electron-donating mesomeric effect (+M effect) and an electron-withdrawing inductive effect (-I effect). In the context of SNAr at the C-2 position, the -I effect of the methoxy group would be expected to have a greater influence, further activating the ring. However, its +M effect could partially counteract this activation. Studies on the F-18 radiofluorination of substituted 2-nitropyridines have indicated that the effect of a methoxy group on SNAr can be of minor importance in some cases. epa.gov
Methyl Group: The methyl group at the C-5 position is an electron-donating group through its inductive effect (+I effect). This would generally be expected to decrease the reactivity of the pyridine ring towards nucleophilic attack by increasing the electron density. However, in the context of SNAr at the C-2 position, its deactivating effect is likely to be modest.
The interplay of these electronic effects in 2-fluoro-3-methoxy-5-methylpyridine would result in a nuanced reactivity profile. The strong activating effect of the C-2 fluoro group is expected to dominate, making the C-2 position the primary site for nucleophilic substitution.
Table 1: Predicted Relative Reactivity of Substituted Pyridines in SNAr Reactions
| Compound | Substituents | Predicted Reactivity |
| 2-Fluoropyridine | 2-F | High |
| 2-Fluoro-5-methylpyridine | 2-F, 5-Me | Slightly lower than 2-fluoropyridine |
| 2-Fluoro-3-methoxypyridine | 2-F, 3-OMe | Potentially higher or lower than 2-fluoropyridine, depending on the balance of -I and +M effects of the methoxy group |
| This compound | 2-F, 3-OMe, 5-Me | Expected to be reactive due to the dominant C-2 fluoro activation, with modulation by the methoxy and methyl groups |
Catalytic Reactions Involving Fluorinated Pyridines
Beyond SNAr reactions, fluorinated pyridines are valuable substrates in a variety of transition-metal-catalyzed and metal-free reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex biaryl and vinyl-substituted pyridines.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate. libretexts.orgnih.gov Fluorinated pyridines can serve as the halide partner. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-F or other C-X bond, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product. libretexts.org For 2-halogenated pyridines, Suzuki-Miyaura reactions have been successfully employed to introduce aryl substituents. researchgate.net In the context of this compound, the C-F bond could potentially undergo oxidative addition to a palladium(0) center, although C-Cl and C-Br bonds are generally more reactive in this step. However, methods for the palladium-catalyzed cross-coupling of C-F bonds in perfluoroarenes have been developed. mdpi.com
Heck Reaction: The Heck reaction is a palladium-catalyzed method for the arylation or vinylation of alkenes. mdpi.com Fluorinated haloaryls can be used as the coupling partners. researchgate.net The reaction typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by insertion of the alkene into the Pd-aryl bond and subsequent β-hydride elimination. The incorporation of fluorine-containing fragments into organic molecules via Heck reactions is an efficient strategy for synthesizing fluorinated alkenes. mdpi.com
Table 2: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions of Halopyridines
| Reaction | Halopyridine Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 | 2-Phenylpyridine |
| Suzuki-Miyaura | Potassium pyridine-2-trifluoroborate | Aryl halides | Pd(OAc)2/SPhos | 2-Arylpyridines |
| Heck | Pentafluorobromobenzene | Styrene | Palladium complexes | Stilbene derivatives |
Metal-Free C–N Bond-Forming Reactions
Recent research has focused on the development of metal-free methods for C-N bond formation, which offer advantages in terms of cost and toxicity. For polyhalogenated pyridines, metal-free, site-selective C-N bond-forming reactions with amines have been reported. rsc.org These reactions often proceed under mild conditions and can exhibit high regioselectivity, with a preference for substitution at the fluorine-bearing carbon. rsc.org Transition-metal-free defluorinative cross-coupling of organic fluorides with secondary amines has also been achieved using a silylboronate-mediated strategy. nih.gov
Carbon-Fluorine Bond Activation in Organometallic Complexes
The activation of the strong carbon-fluorine bond by transition metal complexes is a challenging but increasingly important area of research. acs.org This process can lead to novel transformations and functionalizations of fluorinated molecules.
Interest in C-F activation has been driven by the potential to utilize abundant fluoroaromatics as feedstocks. acs.org Various transition metals, including nickel, rhodium, and palladium, have been shown to mediate C-F bond activation. mdpi.comacs.orgpsu.edu For instance, nickel(0) complexes can react with pentafluoropyridine (B1199360) to induce C-F bond activation. acs.org Similarly, rhodium complexes have been shown to activate C-F bonds in fluorinated pyridines. psu.edu
Mechanistic investigations suggest that the pre-coordination of the pyridine nitrogen to the metal center can be a key step in facilitating the C-F activation process. rsc.org This brings the C-F bond into close proximity to the metal, enabling oxidative addition or other activation pathways. The reactivity is also influenced by the electronic and steric properties of the ligands on the metal center and the substituents on the pyridine ring.
Proton Abstraction and Metalation Reactions
Proton abstraction, or deprotonation, is a fundamental reaction in organic chemistry that involves the removal of a proton (H⁺) from a molecule by a base. In the context of pyridine and its derivatives, the protons attached to the carbon atoms of the ring possess a degree of acidity and can be removed by sufficiently strong bases. This process, known as metalation when a metal-containing base is used, generates a pyridyl anion that is stabilized by the electron-withdrawing nature of the nitrogen atom. This organometallic intermediate can then react with various electrophiles, allowing for the introduction of new functional groups onto the pyridine ring.
The regioselectivity of this reaction—that is, which specific proton is removed—is highly dependent on the electronic properties of the substituents already present on the ring, the nature of the base employed, and the reaction conditions. The presence of electron-withdrawing groups, such as a fluoro substituent, generally increases the acidity of nearby protons, making them more susceptible to abstraction.
The deprotometalation of substituted pyridines is a powerful strategy for their targeted functionalization. Research into the deprotometalation of methoxy- and fluoro-pyridines has revealed distinct patterns of regioselectivity. Studies have utilized mixed-metal bases, such as a combination of a lithium amide like LiTMP (lithium 2,2,6,6-tetramethylpiperidide) and a zinc salt like ZnCl₂·TMEDA (N,N,N',N'-tetramethylethylenediamine), to effectively metalate these substrates in solvents like tetrahydrofuran (B95107) (THF). researchgate.net
The regioselectivity of these reactions is largely governed by the calculated C-H acidity of the pyridine ring positions, which is influenced by the electronic effects of the substituents. researchgate.net For instance, in the case of 2-fluoropyridine, the strong inductive electron-withdrawing effect of the fluorine atom significantly acidifies the proton at the C3 position, leading to selective deprotometalation at that site. Similarly, 2-methoxypyridine (B126380) and 4-methoxypyridine (B45360) also direct metalation to the C3 position. researchgate.net Conversely, 3-methoxypyridine (B1141550) directs functionalization to the C4 position. researchgate.net In some cases, such as with 3-fluoropyridine, dideprotonation can occur, yielding a 2,4-dimetalated species. researchgate.net These findings demonstrate that the interplay of inductive and resonance effects of the fluoro and methoxy groups, along with their potential to coordinate with the metalating agent, precisely controls the site of reactivity.
Table 1: Regioselectivity in the Deprotometalation of Substituted Pyridines
| Substrate | Position of Metalation/Functionalization | Source |
|---|---|---|
| 2-Fluoropyridine | C3 | researchgate.net |
| 3-Fluoropyridine | C2 and C4 (Dideprotonation) | researchgate.net |
| 2,6-Difluoropyridine | C3 and C5 (Dideprotonation) | researchgate.net |
| 2-Methoxypyridine | C3 | researchgate.net |
| 3-Methoxypyridine | C4 | researchgate.net |
| 4-Methoxypyridine | C3 | researchgate.net |
| 2,3-Dimethoxypyridine | C4 | researchgate.net |
Hydrogen/deuterium (B1214612) (H/D) exchange studies are instrumental in probing the relative acidity of C-H bonds and elucidating reaction mechanisms. In these experiments, a compound is exposed to a deuterium source, typically deuterated water (D₂O), often under acidic, basic, or neutral conditions and sometimes at elevated temperatures. The rate and position of deuterium incorporation provide a map of the most reactive sites for proton abstraction. cdnsciencepub.comrsc.org
For substituted pyridines, H/D exchange can occur selectively. The mechanism in neutral or basic media is believed to involve the deprotonation of the corresponding pyridinium (B92312) ion by a deuteroxide ion (OD⁻) to form an ylide intermediate, which is subsequently deuterated. cdnsciencepub.com The relative stability of the possible ylides (1,2-, 1,3-, or 1,4-ylides) determines the regioselectivity of the exchange. cdnsciencepub.com Generally, protons at the C2 and C6 positions (alpha to the nitrogen) are the most acidic and exchange most readily, followed by the C4 proton (gamma), and finally the C3 and C5 protons (beta). cdnsciencepub.com
Studies have shown that pyridines can undergo selective H/D exchange in neutral D₂O at elevated temperatures (250-300°C), often with good recovery of the deuterated product. cdnsciencepub.com However, for certain substrates like halopyridines, these conditions can be problematic. Prolonged heating in basic D₂O can promote competing reactions such as nucleophilic aromatic substitution (SNAr), where the halide is displaced, or the formation of pyridyne intermediates. researchgate.net
Table 2: Hydrogen-Deuterium Exchange in Pyridine under Various Conditions
| Substrate | Conditions | Percent Exchange at C2, C6 | Percent Exchange at C3, C5 | Percent Exchange at C4 | Source |
|---|---|---|---|---|---|
| Pyridine | D₂O, 300°C, 62 h | 95 | 95 | 95 | cdnsciencepub.com |
| Pyridine | 2% w/v DCl-D₂O, 250°C, 24 h | 95 | <1 | <1 | cdnsciencepub.com |
| Pyridine N-oxide | D₂O, 180°C | Exchange at C2, C6 | No significant exchange | No significant exchange | rsc.org |
Impact of Substituents on Pyridine Basicity and Acidity
The electronic properties of substituents profoundly influence both the basicity of the pyridine nitrogen and the acidity of the ring's C-H protons. These effects are crucial for understanding and predicting the reactivity of pyridine derivatives like this compound.
Basicity: The basicity of pyridine stems from the availability of the nitrogen atom's lone pair of electrons to accept a proton. The pKa of the conjugate acid of pyridine is approximately 5.2. scribd.com
Electron-donating groups (EDGs) , such as the methyl group (-CH₃) and the methoxy group (-OCH₃), increase the electron density on the pyridine ring and, consequently, on the nitrogen atom. The methyl group exerts a positive inductive effect (+I), while the methoxy group exerts a strong positive mesomeric (+M) or resonance effect that outweighs its negative inductive (-I) effect. This increased electron density makes the nitrogen lone pair more available for protonation, thus increasing the basicity of the pyridine derivative. scribd.comyoutube.com
Electron-withdrawing groups (EWGs) , such as the fluoro group (-F), decrease the electron density of the ring through a strong negative inductive effect (-I). This effect reduces the availability of the nitrogen's lone pair, making the compound less basic compared to unsubstituted pyridine. scribd.comstackexchange.com
In this compound, these effects are combined. The electron-donating methyl and methoxy groups work to increase basicity, while the electron-withdrawing fluoro group at the 2-position significantly decreases it. The net effect on basicity would depend on the complex balance of these competing influences.
Acidity: Substituents also modulate the acidity of the C-H protons on the pyridine ring, which is a key factor in deprotometalation reactions. researchgate.net The acidity of a C-H bond is enhanced by adjacent electron-withdrawing groups that can stabilize the resulting carbanion after deprotonation.
The fluoro substituent, with its powerful -I effect, significantly increases the acidity of adjacent protons. researchgate.net
The regioselectivity of metalation is thus a direct consequence of these substituent-driven changes in proton acidity around the ring. researchgate.net
Table 3: Calculated pKa Changes in Pyridine due to Substituent Effects (in THF)
| Substituent | Position | ΔpKa (Relative to Pyridine) | Implication | Source |
|---|---|---|---|---|
| 2-Fluoro | C3 | -5.7 | Increased acidity | researchgate.net |
| 3-Fluoro | C2 | -7.2 | Increased acidity | researchgate.net |
| 3-Fluoro | C4 | -6.6 | Increased acidity | researchgate.net |
| 2-Methoxy | C3 | -2.7 | Increased acidity | researchgate.net |
| 3-Methoxy | C2 | -4.6 | Increased acidity | researchgate.net |
| 3-Methoxy | C4 | -5.8 | Increased acidity | researchgate.net |
| 4-Methoxy | C3 | -3.7 | Increased acidity | researchgate.net |
Computational and Theoretical Chemistry of 2 Fluoro 3 Methoxy 5 Methylpyridine and Fluorinated Pyridine Analogues
Density Functional Theory (DFT) Studies on Pyridine (B92270) Derivatives
Density Functional Theory (DFT) has become a prominent computational method for investigating the structural and electronic properties of heterocyclic compounds, including pyridine and its derivatives. iiste.orgresearchgate.net This approach allows for the calculation of various molecular properties, such as optimized geometries, total energies, electronic states, and Frontier Molecular Orbitals (HOMO-LUMO), which are essential for predicting chemical behavior. iiste.orgresearchgate.nettandfonline.com DFT calculations have been successfully applied to study a wide range of pyridine derivatives, from simple substituted rings to complex metal-containing compounds. researchgate.netnih.gov
The distribution of electrons within a molecule is fundamental to its chemical reactivity. DFT calculations provide detailed maps of electron density, revealing how it is affected by the molecule's constituent atoms and their arrangement. In the pyridine ring, the more electronegative nitrogen atom inductively withdraws electron density from the carbon atoms. stackexchange.com Resonance structures further illustrate that the nitrogen atom depletes electron density primarily at the ortho and para positions relative to it. stackexchange.com
The introduction of substituents dramatically alters this distribution. Electron-donating groups tend to increase the electron density of the pyridine ring, while electron-withdrawing groups decrease it. nih.gov Fluorine, being highly electronegative, causes a significant shift in electron density when substituted onto the ring. rsc.org This results in the carbon atom bonded to the fluorine acquiring a partial positive charge, a key factor influencing the molecule's electrostatic potential and interaction with other species. nih.govacs.org Computational analyses, such as spin density distribution calculations, can further clarify how unpaired electrons are delocalized in radical species of substituted pyridines. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to act as a nucleophile, while the LUMO, the lowest energy empty orbital, relates to its electrophilicity. youtube.comyoutube.compku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity index. tandfonline.com A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov DFT is a standard method for calculating the energies of these frontier orbitals. nih.gov In substituted pyridines, the nature of the HOMO-LUMO transition can reveal the charge transfer characteristics within the molecule. nih.gov For instance, studies on picoline-containing Pt(IV) complexes have shown that the HOMO-LUMO transition corresponds to an electron density transfer from an azide ligand to the pyridine ring. nih.gov
The following interactive table displays the calculated HOMO-LUMO gaps for a series of 4-substituted 2,6-bis(diethylaminomethyl)pyridine ligands, illustrating the influence of different functional groups on this key reactivity parameter.
| Ligand Abbreviation | Substituent at 4-Position | HOMO-LUMO Gap (eV) |
|---|---|---|
| L1 | -OH | 5.23 |
| L2 | -OBn | 5.12 |
| L3 | -H | 5.20 |
| L4 | -Cl | 5.08 |
| L5 | -NO2 | 3.23 |
Substituent Effects on Electronic Structure and Chemical Reactivity
Substituents attached to the pyridine ring can profoundly alter its electronic structure and, consequently, its chemical reactivity. nih.govrsc.orgrsc.org These effects are broadly categorized as inductive and resonance effects, which modify the electron density distribution and the stability of reaction intermediates. libretexts.org
The inductive effect arises from the difference in electronegativity between atoms, causing a polarization of sigma (σ) bonds and the withdrawal or donation of electron density along these bonds. libretexts.org The resonance effect involves the delocalization of pi (π) electrons through the conjugated system of the aromatic ring, which can also be electron-donating or -withdrawing. libretexts.org
Fluorine: As a halogen, fluorine exerts a strong electron-withdrawing inductive effect due to its high electronegativity. libretexts.orgnih.gov While it possesses lone pairs that can be donated via resonance, the inductive effect is overwhelmingly dominant for halogens, deactivating the ring toward electrophilic attack. libretexts.org
The following interactive table presents the Hammett constants for the CF₂OCH₃ group, which quantify its inductive (σI) and resonance (σR) effects.
| Substituent | Inductive Constant (σI) | Resonance Constant (σR) |
|---|---|---|
| -CF2OCH3 | 0.2163 | 0.0686 |
Fluorine is the most electronegative element in the periodic table, a property that dictates its profound influence on molecular electronic structure. libretexts.org When a fluorine atom is attached to a pyridine ring, its powerful pull on electrons causes a significant redistribution of charge. rsc.org It strongly withdraws electron density from the carbon to which it is bonded, creating a dipole with a partial positive charge on the carbon and a partial negative charge on the fluorine. nih.govacs.org
Theoretical Investigations of Hydrogen Bonding Interactions in Fluorosubstituted Pyridine Complexes
The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as proton acceptors, forming hydrogen bonds with suitable donor molecules. nih.gov Theoretical calculations are invaluable for studying the energetics, geometries, and electronic consequences of these non-covalent interactions. rsc.orgrsc.org
Computational studies have consistently shown that fluorine substitution significantly modulates the strength of hydrogen bonds in pyridine complexes. rsc.orgrsc.org Two clear trends have been identified through quantum-chemical modeling:
Increasing the degree of fluorination on the pyridine ring generally weakens the hydrogen bond. rsc.orgrsc.org
The position of the fluorine substituent is crucial. Fluorination at the 2- and 6-positions, which are adjacent to the nitrogen atom, has the most pronounced weakening effect on the hydrogen bond strength. rsc.orgrsc.org
These effects are attributed to the strong electron-withdrawing nature of fluorine, which reduces the electron density and, therefore, the proton affinity of the nitrogen atom. nih.gov Theoretical models can quantify these interactions by calculating binding energies and analyzing the shifts in electron density and vibrational frequencies that occur upon the formation of the hydrogen-bonded complex. rsc.org
Advanced Derivatization and Functionalization Strategies of 2 Fluoro 3 Methoxy 5 Methylpyridine
Regioselective Functionalization for Complex Molecular Architectures
The substitution pattern of 2-fluoro-3-methoxy-5-methylpyridine offers distinct opportunities for regioselective functionalization, a critical aspect in the construction of complex molecules where precise control over substituent placement is paramount. The primary sites for reaction are the activated carbon at the C2 position (bearing the fluorine atom) and the other vacant positions on the pyridine (B92270) ring.
The presence of the methoxy (B1213986) group at C3 and the methyl group at C5 electronically influences the pyridine ring, but the most significant feature for regioselectivity is the fluorine atom at the C2 position. This position is alpha to the ring nitrogen, making it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This inherent reactivity allows for the selective replacement of the fluorine atom with a variety of nucleophiles, leaving the rest of the molecule intact.
Another strategy for achieving regioselectivity is through directed ortho-metalation. While not specifically documented for this exact molecule, related fluoropyridine systems can be selectively functionalized. epfl.ch By using a directing group, it is possible to deprotonate a specific position on the ring with a strong base, creating a carbanion that can then react with an electrophile. For instance, employing protective groups can either activate or screen neighboring sites to direct metalation and subsequent functionalization, such as carboxylation, to any of the vacant ring positions. epfl.ch This approach allows for the introduction of substituents at positions that are not accessible through SNAr reactions.
Introduction of Diverse Chemical Moieties via Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. libretexts.orgmdpi.com However, the direct use of this compound in common cross-coupling reactions like Suzuki or Sonogashira is challenging. The carbon-fluorine bond is generally strong and less reactive as a leaving group in typical palladium catalytic cycles compared to carbon-bromine or carbon-iodine bonds. libretexts.org
Therefore, a common strategy involves the modification of the starting material. To participate in reactions like the Suzuki-Miyaura coupling (reacting with boronic acids) or the Sonogashira coupling (reacting with terminal alkynes), the this compound scaffold would typically be converted into a more reactive halide derivative, such as a bromo or iodo analog. mdpi.comwikipedia.orgorganic-chemistry.org For example, a synthetic route might begin with a precursor like 5-bromo-2-fluoro-3-methylpyridine, where the bromine atom serves as the reactive handle for cross-coupling.
The general mechanism for a Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Similarly, the Sonogashira reaction couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is typically performed under mild, basic conditions. wikipedia.org The introduction of aryl, vinyl, or alkynyl groups through these methods dramatically increases the molecular complexity and provides access to a wide range of derivatives.
| Reaction Type | Typical Substrate | Reagents & Conditions | Product Type |
| Suzuki-Miyaura Coupling | Aryl Bromide/Iodide | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Arylboronic Acid, Solvent (e.g., Dioxane/Water) | Biaryl Compound |
| Sonogashira Coupling | Aryl Bromide/Iodide | Pd Catalyst, Cu(I) Co-catalyst, Base (e.g., Amine), Terminal Alkyne | Aryl-alkyne |
This table represents generalized conditions for cross-coupling reactions on halopyridines. Specific substrates may require optimization.
Cycloaddition and Condensation Reactions for Novel Ring Systems
The development of novel heterocyclic systems often relies on cycloaddition and condensation reactions. For the this compound scaffold, these strategies represent a more advanced and less commonly documented path for derivatization compared to substitution and cross-coupling.
While direct participation of the pyridine ring in cycloaddition reactions is not typical without prior activation, its substituents can be engineered to undergo such transformations. For example, if an alkyne moiety were introduced onto the pyridine ring via a Sonogashira coupling, this new functional group could then participate in cycloaddition reactions. One such example is the [3+2] cycloaddition with azides to form triazoles, a common motif in medicinal chemistry.
Condensation reactions could involve functional groups introduced at various positions on the pyridine ring. For instance, the synthesis of an amino derivative via SNAr (see section 5.4) could be followed by a condensation reaction with a carbonyl compound to form an imine, which could then be part of a more complex ring-forming cascade. In a different context, the cyclization of ortho-alkynyl-substituted phenyl sydnones, which are mesoionic heterocyclic compounds, has been achieved following Sonogashira coupling, leading to fused ring systems. wright.edu Although this involves a different core, it illustrates the principle of using coupled products for subsequent cyclizations.
The exploration of such reactions for this compound remains a promising area for future research to access unique and complex polycyclic aromatic structures.
Post-Synthetic Modification of Fluorinated Pyridine Scaffolds
Post-synthetic modification refers to the chemical transformation of an already assembled molecular scaffold. For this compound, the most prominent post-synthetic modification is the nucleophilic aromatic substitution (SNAr) of the 2-fluoro substituent. nih.gov The fluorine atom at the C2 position is activated by the electron-withdrawing effect of the ring nitrogen, making it an excellent leaving group in the presence of a suitable nucleophile. youtube.comyoutube.com
The reaction of 2-fluoropyridines with nucleophiles is generally much faster than that of the corresponding 2-chloropyridines. nih.gov This allows for the introduction of a wide array of functional groups under relatively mild conditions. nih.gov Diverse nucleophiles, including those based on oxygen (alcohols, phenols), nitrogen (amines, amides), and sulfur, can be used to displace the fluoride (B91410) and generate new derivatives.
The general mechanism for this SNAr reaction involves two steps:
Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by delocalization onto the electronegative nitrogen atom. youtube.com
Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.
This strategy is exceptionally valuable for the late-stage functionalization of complex molecules, allowing for the rapid generation of a library of analogues from a common fluorinated intermediate to explore structure-activity relationships. nih.gov
| Nucleophile | Reagent Example | Product Functional Group |
| Oxygen-based | Sodium Methoxide (NaOMe) | Methoxy Ether |
| Nitrogen-based | Piperidine | Piperidinyl Amine |
| Sulfur-based | Sodium Thiophenoxide (NaSPh) | Phenyl Thioether |
This table provides examples of nucleophiles that can be used in SNAr reactions with 2-fluoropyridine (B1216828) scaffolds.
Applications in Pharmaceutical and Agrochemical Sciences
Role in Drug Discovery and Development
The development of new pharmaceuticals is a complex process that relies on the availability of versatile chemical intermediates to build novel molecular architectures. 2-Fluoro-3-methoxy-5-methylpyridine and its derivatives are significant contributors to this field.
Organic intermediates are the chemical building blocks that are sequentially reacted to form the final active pharmaceutical ingredient (API). google.com The quality and specific structure of these intermediates are critical for the successful synthesis of the target drug molecule. Substituted pyridines, such as this compound, are highly sought-after intermediates due to their prevalence in a wide array of medicinally important compounds.
For instance, a structurally related compound, 2-methoxy-3-bromo-5-fluoropyridine, has been identified as a crucial intermediate in the synthesis of the second-generation TRK inhibitor, LOXO-195. google.com This highlights the potential of the this compound scaffold in the development of targeted cancer therapies. The synthesis of such complex APIs often involves multi-step processes where the pyridine (B92270) derivative is introduced to form the core structure of the final drug.
Table 1: Examples of Pyridine-based Intermediates in API Synthesis
| Intermediate | Associated API (or class) | Therapeutic Area |
| 2-methoxy-3-bromo-5-fluoropyridine | LOXO-195 (TRK inhibitor) | Oncology |
| 2-Chloro-5-methylpyridine (B98176) | Precursor for various APIs | Various |
| 2-Amino-5-methylpyridine | Intermediate for agrochemicals and pharmaceuticals | Various |
This table presents examples of related pyridine intermediates to illustrate their role in API synthesis.
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov This versatility has led to the development of a wide range of drugs containing the pyridine moiety, with applications in treating various diseases. Pyridine-based drugs are used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.govnih.gov
The biological activity of a pyridine-containing molecule can be fine-tuned by adding different substituents to the ring. The specific substitution pattern of this compound, with its electron-withdrawing fluorine and electron-donating methoxy (B1213986) and methyl groups, can influence its binding affinity and selectivity for specific biological targets.
The introduction of fluorine into a drug molecule is a widely used strategy in medicinal chemistry to improve its pharmacokinetic properties, such as metabolic stability, bioavailability, and binding affinity. sigmaaldrich.com Fluorine's high electronegativity and small size can alter the electronic properties of a molecule without significantly increasing its steric bulk.
Specifically, the C-F bond is stronger than a C-H bond, which can make the molecule more resistant to metabolic breakdown by enzymes in the body, leading to a longer duration of action. sigmaaldrich.com Fluorine can also increase the lipophilicity of a molecule in certain contexts, which can enhance its ability to cross cell membranes and reach its target. The presence of the fluorine atom in this compound makes it a desirable building block for creating drug candidates with improved pharmacokinetic profiles.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology and neurology. This technique relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F).
Fluorinated pyridine derivatives are of great interest for the development of PET tracers. iaea.org The favorable properties of fluorine, combined with the versatility of the pyridine scaffold, allow for the creation of tracers that can selectively target and visualize specific biological processes in the body. While direct ¹⁸F-labeling of this compound itself is not prominently documented, related structures are actively being investigated. For example, researchers have synthesized [¹⁸F]5-methyl-3-fluoro-4-aminopyridine as a potential PET tracer for imaging demyelination in the brain. nih.gov The development of such tracers often involves the synthesis of a precursor molecule that can then be readily labeled with ¹⁸F.
Applications in Agrochemical Product Development
The principles of medicinal chemistry, particularly the use of fluorinated scaffolds, are also highly relevant to the development of modern agrochemicals, including pesticides, herbicides, and fungicides.
Pyridine-containing compounds are a cornerstone of the agrochemical industry, with many successful products based on this heterocyclic core. epo.org The introduction of fluorine, often as a trifluoromethyl group, has been a particularly successful strategy for enhancing the potency and selectivity of these products. nih.gov
While specific commercial agrochemicals directly derived from this compound are not widely reported, the synthesis of various pesticides involves closely related intermediates. For example, 2-chloro-5-methylpyridine is a key intermediate in the production of the herbicide fluazifop-butyl. The synthesis of such agrochemicals often relies on the availability of functionalized pyridine building blocks that can be elaborated into the final active ingredient. The unique substitution pattern of this compound makes it a promising candidate for the discovery of new and effective crop protection agents.
Table 2: Examples of Pyridine Derivatives in Agrochemicals
| Pyridine Derivative Class | Example Agrochemical | Type |
| Trifluoromethylpyridines | Fluazifop-butyl | Herbicide |
| Chlorinated Pyridines | Clopyralid | Herbicide |
| Pyridine-based Fungicides | Boscalid | Fungicide |
This table provides examples of agrochemicals based on the broader class of pyridine derivatives.
Significance of Methylpyridine and Trifluoromethylpyridine Derivatives in Crop Protection
Pyridine and its derivatives are fundamental building blocks in the agrochemical industry, often referred to as the "chip" of pesticides due to their role in creating highly effective and less toxic products. agropages.com The introduction of a trifluoromethyl (CF3) group to the pyridine ring, in particular, has led to the development of numerous successful crop protection agents. nih.govchigroup.site
The unique physicochemical properties of fluorine, such as its high electronegativity and the stability of the carbon-fluorine bond, can significantly enhance the biological activity of a molecule. nih.govjst.go.jp In pesticides, this often translates to improved efficacy, greater stability, and better transport properties within the target organism. nih.govjst.go.jp Over half of the pesticides introduced in the last two decades are fluorinated, and approximately 40% of all fluorine-containing pesticides on the market feature a trifluoromethyl group. nih.govjst.go.jp
Methylpyridine derivatives, especially 3-methylpyridine, are extensively used as starting materials for the synthesis of these advanced, fourth-generation pesticides. agropages.com Through processes of chlorination and fluorination, these precursors are converted into key intermediates for a variety of agrochemicals. agropages.com
Key Trifluoromethylpyridine-Containing Agrochemicals:
| Agrochemical | Type | Target/Function | Key Intermediate |
| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor for grass control. nih.govjst.go.jp | 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) nih.govjst.go.jp |
| Haloxyfop-methyl | Herbicide | ACCase inhibitor with longer soil activity. nih.gov | 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) nih.gov |
| Chlorfluazuron | Insecticide | Insect growth regulator. agropages.com | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) agropages.com |
| Fluazinam | Fungicide | 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF) agropages.com | |
| Flonicamid | Insecticide | Effective against aphids. agropages.com | 2-chloro-4-trifluoromethyl pyridine agropages.com |
| Picoxystrobin | Fungicide | 2-hydroxy-6-trifluoromethyl pyridine (HTF) agropages.com | |
| Fluopyram | Fungicide/Nematicide | Succinate dehydrogenase inhibitor. google.com | 2,3-dichloro-5-(trifluoromethyl)pyridine google.com |
This table represents a selection of agrochemicals derived from trifluoromethylpyridine intermediates.
The development of these pesticides often involves the strategic placement of the trifluoromethyl group on the pyridine ring to optimize biological activity. nih.govchigroup.site For instance, many early trifluoromethylpyridine agrochemicals were derived from 3- or 5-trifluoromethyl-substituted pyridines. nih.govjst.go.jp Research has also expanded to other substitution patterns to explore novel activities. nih.govjst.go.jp The success of these compounds underscores the importance of the trifluoromethylpyridine scaffold in modern crop protection. nih.govchigroup.site
Industrial Relevance and Market Dynamics for Fluorinated Pyridine Intermediates
The significant role of fluorinated pyridine derivatives in high-value sectors like agrochemicals and pharmaceuticals drives a substantial global market for the intermediates used in their synthesis. coherentmarketinsights.comgrandviewresearch.com The market for pyridine and its derivatives was valued at over USD 1.27 billion in 2024 and is projected to grow, largely propelled by demand from these end-use industries. grandviewresearch.com
The industrial production of these intermediates often starts from basic methylpyridines, such as 3-picoline (3-methylpyridine). agropages.com A series of chemical processes, including chlorination and fluorination, are employed to produce key building blocks. nih.govjst.go.jp One of the most in-demand intermediates is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is synthesized from 2-chloro-5-methylpyridine. agropages.comnih.gov The price of such intermediates can be influenced by the cost of raw materials and evolving environmental regulations. For example, the market price of DCTF was noted to be around RMB 240,000 per ton by the end of 2021, reflecting fluctuations in the cost of its precursors. agropages.com
The global market for heterocyclic and fluoro-organic compounds is also expanding, with a projected value of USD 1,017.2 million by 2032, growing at a CAGR of 7.4% from 2025. coherentmarketinsights.com This growth is tightly linked to the continuous research and development in the pharmaceutical and agrochemical sectors, which consistently seek novel, effective, and environmentally safer molecules. coherentmarketinsights.comglobenewswire.com
Key Market Drivers and Trends:
High Demand in Agrochemicals: The need for more efficient and selective pesticides and herbicides to ensure food security is a primary driver for the fluorinated pyridine market. agropages.comglobenewswire.com
Pharmaceutical Applications: Fluorinated pyridines are also crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). grandviewresearch.com
Geographical Distribution: The Asia-Pacific region, particularly China and India, represents a major hub for both the production and consumption of pyridine derivatives, due to its strong chemical manufacturing base and large agricultural sector. grandviewresearch.com
Technological Advancement: Innovations in synthesis, such as vapor-phase fluorination and cyclocondensation reactions, are critical for the large-scale and cost-effective production of these intermediates. nih.govjst.go.jp
Structure Activity Relationship Sar Studies of 2 Fluoro 3 Methoxy 5 Methylpyridine Derivatives
Correlation between Structural Features and Biological Efficacy
The biological activity of pyridine (B92270) derivatives is intricately linked to their substitution patterns. nih.gov For derivatives of 2-fluoro-3-methoxy-5-methylpyridine, the nature and position of substituents on the pyridine ring are critical in determining their interaction with biological targets.
Research on related pyridine-based compounds has shown that the arrangement of substituents significantly influences their therapeutic potential. For instance, in the context of anticancer activity, the presence and positioning of methoxy (B1213986) (-OCH3) groups can enhance antiproliferative effects. Current time information in Hamilton County, US. Studies on various pyridine derivatives have indicated that increasing the number of methoxy groups can lead to a decrease in the half-maximal inhibitory concentration (IC50) values, signifying increased potency. Current time information in Hamilton County, US.
The methyl group at the C-5 position also plays a crucial role. In some series of pyridine derivatives, the introduction of a methyl group at this position has been shown to improve antiproliferative activity. Current time information in Hamilton County, US. Conversely, the presence of bulky groups on the pyridine ring can sometimes lead to lower biological activity. nih.gov
The following table summarizes the impact of different structural modifications on the biological efficacy of related pyridine derivatives, providing insights into the potential SAR of this compound analogs.
| Structural Modification | General Effect on Biological Efficacy | Reference |
| Increased number of -OCH3 groups | Enhanced antiproliferative activity | Current time information in Hamilton County, US. |
| Introduction of a -CH3 group at C-5 | Potential for improved antiproliferative activity | Current time information in Hamilton County, US. |
| Addition of bulky substituents | Can lead to decreased activity | nih.gov |
| Presence of halogens (F, Cl, Br) | Variable, can either increase or not significantly alter activity | Current time information in Hamilton County, US. |
| Introduction of -OH groups | Can significantly increase antiproliferative activity | Current time information in Hamilton County, US. |
Impact of Fluorine Substitution Pattern on Biological Activity and Physicochemical Properties
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. nih.gov In this compound, the fluorine atom at the C-2 position exerts a significant influence on the molecule's properties.
The high electronegativity of fluorine can alter the electronic distribution within the pyridine ring, affecting its pKa and, consequently, its interaction with biological targets. The substitution of a hydrogen atom with fluorine can increase a molecule's lipophilicity and metabolic stability, which often translates to improved bioavailability. nih.gov Specifically, the C-F bond is stronger than a C-H bond, making it more resistant to metabolic degradation. nih.gov
In the context of pyridine derivatives, 2-fluoropyridines are valuable intermediates in chemical synthesis due to their reactivity in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse range of functional groups. mdpi.com The reaction of 2-fluoropyridine (B1216828) with certain nucleophiles is significantly faster than that of 2-chloropyridine, highlighting the unique reactivity imparted by the fluorine substituent. mdpi.com
The table below outlines the key physicochemical properties of this compound and related fluorinated pyridine compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |
| This compound | C7H8FNO | 141.14 | Not Available | mdpi.com |
| 2-Fluoro-5-methylpyridine | C6H6FN | 111.12 | Not Available | |
| 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | 206.02 | Not Available | nih.gov |
Electronic and Steric Properties in the Design of Biologically Active Molecules
The design of biologically active molecules based on the this compound scaffold is heavily influenced by the electronic and steric properties of its constituent groups. The fluorine atom at the C-2 position acts as a strong electron-withdrawing group, which can modulate the basicity of the pyridine nitrogen. This is a critical factor as the nitrogen atom is often involved in key hydrogen bonding interactions with target proteins, such as kinases. nih.gov
In the design of kinase inhibitors, for example, these properties are crucial. The pyridine core can act as a scaffold that mimics the adenine (B156593) region of ATP, forming hydrogen bonds with the hinge region of the kinase domain. nih.gov The substituents on this scaffold then determine the molecule's selectivity and potency by interacting with other regions of the binding site. The unique combination of electron-withdrawing and electron-donating groups in this compound makes it an interesting starting point for the design of new inhibitors. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Statistical Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to predict the biological activity of chemical compounds based on their molecular structures. researchgate.netresearchgate.net For pyridine derivatives, QSAR models have been developed to correlate various molecular descriptors with their anticancer activity. actascientific.com
While specific QSAR models for this compound derivatives are not widely reported in public literature, general principles from related studies can be applied. These models often utilize descriptors that quantify electronic properties (such as partial charges and dipole moments), steric properties (like molecular volume and surface area), and hydrophobic properties (such as LogP). nih.gov
For instance, a QSAR model for a series of anticancer compounds might reveal that specific electrostatic fields and hydrophobic characteristics are critical for activity. Such models can guide the synthesis of new derivatives by predicting which modifications are most likely to enhance biological efficacy. The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with measured biological activities, which could then be used to train and validate the model.
The table below lists some of the common descriptors used in QSAR studies of heterocyclic compounds.
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular weight, Molar volume, Surface area | Relates to the size and shape of the molecule and its fit in a binding site. |
| Hydrophobic | LogP, Molar refractivity | Indicates the molecule's partitioning between aqueous and lipid environments. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecular skeleton. |
Future Research Directions and Outlook for 2 Fluoro 3 Methoxy 5 Methylpyridine
Development of More Sustainable and Environmentally Benign Synthetic Methodologies
The future synthesis of 2-Fluoro-3-methoxy-5-methylpyridine and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic routes for fluorinated pyridines often involve multi-step processes and the use of hazardous reagents. semanticscholar.orggoogle.comgoogle.com Future research should focus on developing more sustainable and atom-economical synthetic strategies.
Promising avenues include the advancement of C-H activation and fluorination techniques. The use of reagents like silver(II) fluoride (B91410) (AgF₂) for site-selective C-H fluorination of pyridines presents a milder and more direct approach compared to traditional methods. acs.org Further research could optimize these conditions for the specific synthesis of this compound, potentially reducing the number of synthetic steps and the generation of waste.
Transition-metal catalyzed reactions, such as those employing rhodium(III) for the construction of the pyridine (B92270) ring, also offer a pathway to more efficient syntheses. researchgate.net The development of catalytic systems with higher turnover numbers and the use of more environmentally friendly solvents will be crucial. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from simple precursors, represent another promising strategy for the sustainable synthesis of highly substituted pyridines. researchgate.net
| Synthesis Method | Potential Advantages for this compound | Key Research Focus |
| C-H Fluorination (e.g., with AgF₂) | Direct fluorination, potentially reducing steps and waste. acs.org | Optimization of regioselectivity and reaction conditions. |
| Transition-Metal Catalysis (e.g., Rh(III)) | Efficient and atom-economical ring construction. researchgate.net | Development of more active and "greener" catalysts. |
| Multicomponent Reactions (MCRs) | High efficiency and convergence in a single step. researchgate.net | Design of novel MCRs tailored for the target structure. |
Exploration of Novel Biological Targets and Therapeutic Areas
The structural motifs present in this compound are prevalent in many biologically active compounds, suggesting a rich potential for this molecule in drug discovery. nih.gov The pyridine ring is a common scaffold in pharmaceuticals, and the presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability. acs.org
Future research should systematically explore the biological activity of this compound and its derivatives against a wide range of therapeutic targets. Given the prevalence of substituted pyridines in oncology, neurology, and infectious diseases, these are logical starting points for investigation. nih.gov For instance, fluorinated pyrimidines are widely used in cancer therapy, and their mechanisms of action are continually being elucidated, revealing new potential targets. nih.gov
The exploration of this compound's potential as a kinase inhibitor is a particularly promising avenue. Substituted pyridines have been identified as potent inhibitors of various kinases, such as p38α MAP kinase and dual c-Met/VEGFR-2 receptor tyrosine kinases, which are implicated in cancer and inflammatory diseases. rsc.org Additionally, the role of fluorinated compounds in neuroscience, for example as PET imaging agents for nicotinic acetylcholine (B1216132) receptors, suggests that derivatives of this compound could be developed for diagnosing or treating neurological disorders. nih.gov
Integration of Advanced Computational Approaches for Predictive Design and Optimization
To accelerate the discovery of novel applications for this compound, the integration of advanced computational methods will be indispensable. In silico techniques, such as molecular docking and quantum mechanics calculations, can predict the binding affinity of the compound and its derivatives to various biological targets, thereby guiding synthetic efforts towards more potent and selective molecules.
Computational studies can help in understanding the structure-activity relationships (SAR) of this chemical scaffold. By modeling the interactions of different substituents on the pyridine ring with target proteins, researchers can rationally design new derivatives with improved pharmacological profiles. This predictive power can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery.
Furthermore, computational methods can be employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives. This early-stage assessment of a compound's likely behavior in the body is crucial for identifying promising drug candidates and avoiding late-stage failures in clinical development.
| Computational Approach | Application in Research of this compound |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. |
| Quantum Mechanics | Elucidation of electronic properties and reaction mechanisms. |
| Structure-Activity Relationship (SAR) | Guiding the design of more potent and selective derivatives. |
| ADMET Prediction | Early assessment of pharmacokinetic and toxicity profiles. |
Expanding Applications beyond Pharmaceuticals and Agrochemicals (e.g., materials science)
The unique electronic properties conferred by the fluorine atom and the pyridine ring suggest that this compound could find applications in the field of materials science. Fluorinated organic compounds are known to exhibit interesting properties for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atom can influence the energy levels of the molecular orbitals, which is a key parameter in the performance of these devices.
Future research could explore the synthesis of polymers or oligomers incorporating the this compound unit. Such materials could possess desirable properties like enhanced thermal stability, chemical resistance, and specific electronic characteristics. The development of novel functional materials based on this scaffold could open up new technological possibilities. For instance, fluorinated pyridines are used as building blocks for advanced materials with unique properties.
Another potential area of application is in the development of functional coatings. The presence of fluorine can impart hydrophobicity and oleophobicity to surfaces, leading to self-cleaning and anti-fouling properties. Research into the incorporation of this compound into polymer matrices for coatings could lead to the development of advanced materials with enhanced durability and performance.
Q & A
Q. Basic
- FTIR/Raman : Identify vibrational modes of C-F (1050–1250 cm⁻¹), C-O (1200–1300 cm⁻¹), and C-H (aromatic, ~3000 cm⁻¹). Compare with DFT-calculated spectra (B3LYP/6-31G* basis set) for validation .
- NMR :
- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm with splitting patterns reflecting substituent positions).
- ¹³C NMR : Fluorine coupling (J ~250 Hz for C-F) and methyl/methoxy carbons .
Methodological Tip : Use deuterated solvents (e.g., DMSO-d6) and internal standards (TMS) for accuracy.
What strategies resolve contradictions in biological activity data for pyridine derivatives across studies?
Advanced
Discrepancies often arise from assay conditions, cell lines, or substituent stereochemistry. Mitigate via:
- Standardized Assays : Use EROD (ethoxyresorufin-O-deethylase) for CYP1B1 inhibition studies to compare activity under controlled conditions .
- Dose-Response Curves : Establish IC50 values for direct comparison (e.g., 2-(pyridin-3-yl) derivatives showed 7.5x higher CYP1B1 inhibition than α-naphthoflavone) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antitumor activity of amino/chloro-trifluoromethyl pyridines) to identify trends .
How does the positioning of fluorine and methoxy groups influence electronic properties and reactivity?
Q. Advanced
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron density distribution. Fluorine’s electronegativity lowers HOMO energy, enhancing electrophilic substitution resistance .
- Solvent Effects : Polar solvents stabilize charge-transfer transitions; UV/Vis spectra (λmax ~300–400 nm) correlate with substituent electron-withdrawing/donating effects .
- Catalytic Applications : Methoxy groups enhance π-backbonding in metal complexes (e.g., Sn coordination in [CrSnPh3Cl] structures) .
What computational methods predict the interaction of this compound with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., CYP1B1). Pyridine rings often engage in π-π stacking or hydrogen bonding .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR Models : Correlate substituent parameters (Hammett σ, logP) with bioactivity (e.g., trifluoromethyl groups enhance lipophilicity and membrane penetration) .
How do solvent polarity and substituent electronic effects impact UV/Vis absorption profiles?
Q. Advanced
- Solvent Polarity : Bathochromic shifts in polar solvents (e.g., DMSO) due to stabilization of excited states. For example, λmax increases by ~20 nm in methanol vs. hexane .
- Substituent Effects : Electron-withdrawing groups (e.g., F) reduce conjugation length, while electron-donating groups (e.g., OMe) extend π-delocalization .
Experimental Design : Record spectra in solvents of varying polarity (ε) and correlate with Kamlet-Taft parameters.
What purification protocols ensure high purity for halogenated pyridine derivatives?
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc). Halogens increase polarity, requiring higher EtOAc ratios .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) based on solubility differences.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for >99% purity .
How are structure-activity relationships (SAR) analyzed for enzyme inhibition by pyridine derivatives?
Q. Advanced
- Substituent Variation : Compare analogs (e.g., C2 vs. C3 pyridine substitution in CYP1B1 inhibitors). C2 derivatives showed 10x higher activity due to better steric fit .
- Bioisosteric Replacement : Replace fluorine with Cl or Br to assess halogen size effects on binding affinity .
- Enzyme Kinetics : Measure Ki values and inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .
What role do pyridine derivatives play in corrosion inhibition, and how is efficacy validated?
Q. Advanced
- Mechanism : Pyridine rings adsorb onto metal surfaces via donor-acceptor interactions, blocking active sites. DFT studies show charge transfer from N lone pairs to Fe d-orbitals .
- Validation :
How are tautomeric/conformational equilibria of pyridine derivatives analyzed experimentally and computationally?
Q. Advanced
- NMR Titration : Monitor proton shifts in D2O vs. CDCl3 to detect tautomers (e.g., keto-enol forms) .
- DFT Optimization : Calculate relative energies of tautomers (e.g., B3LYP/6-311++G**) to predict dominant forms .
- X-ray Crystallography : Resolve solid-state structures (e.g., imidazo[4,5-b]pyridine derivatives) to confirm conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
